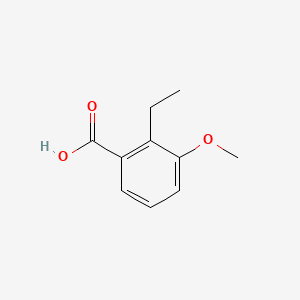

2-Ethyl-3-methoxybenzoic acid

概要

説明

2-Ethyl-3-methoxybenzoic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, characterized by the presence of an ethyl group at the second position and a methoxy group at the third position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-3-methoxybenzoic acid can be achieved through several methods. One common approach involves the alkylation of benzoic acid. In this process, benzoic acid reacts with an alkylating agent, such as bromoethane, in the presence of a base catalyst. The reaction is typically carried out under heated conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments. The product is then purified through crystallization or distillation techniques to obtain the final compound in its pure form .

化学反応の分析

Oxidation Reactions

The carboxylic acid group and aromatic ring enable oxidation under controlled conditions:

Key Findings :

-

Methoxy groups direct electrophilic substitution to specific ring positions, influencing product distribution .

-

Ethyl substituents undergo β-hydride elimination in catalytic dehydrogenation reactions, forming α,β-unsaturated acids .

Reduction Reactions

The carboxylic acid moiety is reducible to alcohol derivatives:

Mechanistic Insight :

-

Lithium aluminum hydride (LiAlH₄) reduces the carboxyl group via nucleophilic acyl substitution, forming a tetrahedral intermediate .

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at activated ring positions:

| Reagent | Position | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ (nitration) | Para to -OCH₃ | 2-Ethyl-3-methoxy-5-nitrobenzoic acid | 55–65% |

| Br₂/FeBr₃ (bromination) | Ortho to -COOH | 2-Ethyl-3-methoxy-5-bromobenzoic acid | 40–50% |

Regioselectivity :

-

Methoxy groups activate the ring, favoring substitution at positions ortho/para to -OCH₃ .

-

Steric effects from the ethyl group suppress reactivity at adjacent positions .

Esterification and Hydrolysis

The carboxylic acid forms esters under acidic or basic conditions:

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Fischer esterification | Ethanol/H₂SO₄ | Ethyl 2-ethyl-3-methoxybenzoate | 80–90% |

| Saponification | NaOH/H₂O (reflux) | Regeneration of parent acid | >95% |

Applications :

Radical-Mediated Reactions

Under photochemical conditions, the compound participates in radical pathways:

| Conditions | Product | Key Observation |

|---|---|---|

| UV light/CCl₄ | Trichloromethyl adducts | Forms stable benzyl radicals |

| Benzophenone-sensitized | Cross-coupled dimers | Inhibited by BHT (radical scavenger) |

Mechanism :

-

Abstraction of hydrogen atoms by trichloromethyl radicals (·CCl₃) generates resonance-stabilized intermediates .

Comparative Reactivity

A comparison with structurally similar compounds reveals distinct behavior:

| Compound | Reactivity with LiAlH₄ | Nitration Position | Oxidation Susceptibility |

|---|---|---|---|

| 2-Ethyl-3-methoxybenzoic acid | High (-COOH reduction) | Para to -OCH₃ | Moderate (side-chain) |

| 3-Methoxybenzoic acid | High | Para to -OCH₃ | Low (no side-chain) |

| 2-Ethylbenzoic acid | High | Meta to -COOH | High (unhindered side-chain) |

科学的研究の応用

2-Ethyl-3-methoxybenzoic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects in drug development.

作用機序

The mechanism of action of 2-ethyl-3-methoxybenzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical pathways. For instance, it may inhibit enzymes involved in oxidative stress or inflammation, thereby exerting its biological effects .

類似化合物との比較

- 2-Methyl-3-methoxybenzoic acid

- 3-Methoxybenzoic acid

- 2-Ethylbenzoic acid

Comparison: 2-Ethyl-3-methoxybenzoic acid is unique due to the specific positioning of its ethyl and methoxy groups, which can influence its reactivity and biological activity. Compared to 2-methyl-3-methoxybenzoic acid, the ethyl group provides different steric and electronic effects, potentially altering its chemical behavior and interactions .

生物活性

2-Ethyl-3-methoxybenzoic acid (C10H12O3), also known by its CAS number 57598-51-3, is a benzoic acid derivative that has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by relevant studies and data.

This compound exhibits several biochemical properties that contribute to its biological activity:

- Enzyme Interactions : This compound has been shown to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions can modulate enzyme activity and influence the cellular redox state.

- Protein Binding : It can bind to various proteins, potentially altering their conformation and function. Notably, it may interact with heat shock proteins, which play a crucial role in protein folding and stress responses.

Cellular Effects

The compound's effects on different cell types and processes include:

- Cell Signaling Pathways : this compound influences key signaling pathways such as MAPK/ERK, which is essential for cell proliferation and differentiation.

- Gene Expression Modulation : It affects the expression of genes related to inflammation and immune responses by modulating transcription factors like NF-κB.

- Metabolic Impact : The compound alters the activity of metabolic enzymes, influencing overall metabolic flux within cells.

Molecular Mechanisms

At the molecular level, the mechanisms through which this compound exerts its effects include:

- Binding to Biomolecules : It can inhibit or activate the activity of specific enzymes and receptors, affecting downstream signaling pathways. For instance, it may inhibit certain kinases.

- Transcription Factor Interaction : By interacting with transcription factors, it can induce changes in gene expression patterns that impact cellular functions.

Temporal Effects

In laboratory settings, the effects of this compound can vary over time. While it is stable under standard conditions, prolonged exposure may lead to adaptive cellular responses, such as increased expression of detoxifying enzymes.

Dosage Effects

The compound exhibits dose-dependent effects in animal models. Low doses may provide antioxidant benefits and modulate immune responses, whereas higher doses can induce oxidative stress and cellular damage. Identifying threshold doses is crucial for potential therapeutic applications.

Metabolic Pathways

This compound is metabolized by cytochrome P450 enzymes, leading to various metabolites that participate in biochemical reactions. These metabolites can influence metabolic pathways and the availability of cofactors like NADH and FADH2.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antioxidant Activity : Research indicates that this compound possesses antioxidant properties that may protect cells from oxidative damage. A study found that it effectively scavenged free radicals in vitro.

- Anti-inflammatory Effects : In animal models, this compound demonstrated significant anti-inflammatory effects by reducing levels of pro-inflammatory cytokines .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, indicating potential applications in treating infections .

特性

IUPAC Name |

2-ethyl-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-7-8(10(11)12)5-4-6-9(7)13-2/h4-6H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCOEMMGBRUEEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482244 | |

| Record name | 2-ETHYL-3-METHOXYBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57598-51-3 | |

| Record name | 2-ETHYL-3-METHOXYBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。